![molecular formula C15H15NO4 B1200911 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 3839-74-5](/img/structure/B1200911.png)
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydro-1-(3-methoxyphenethyl)-6-oxonicotinic acid is an aromatic carboxylic acid and a member of pyridines.
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction Data
The compound has been utilized in X-ray powder diffraction studies, providing key data for the synthesis of anticoagulants like apixaban. Detailed diffraction data has been reported, showing no detectable impurities (Wang et al., 2017).
Synthesis and Characterization in Antimicrobial Compounds
This compound is a precursor in the synthesis of novel antimicrobial agents, such as polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. The synthesized compounds demonstrate significant antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity Evaluation in Triazole Derivatives
It is also involved in the synthesis of 1,2,4-triazol-3-one derivatives, which have shown promising antimicrobial properties. These compounds, including the Mannich bases, exhibit good activity against various microorganisms (Fandaklı et al., 2012).
Role in Synthesizing Pyridone-Carboxylic Acids
The compound plays a role in the synthesis of pyridone-carboxylic acids, which are potent antibacterial agents. The synthesized acids have shown enhanced antibacterial activity, especially against Pseudomonas aeruginosa (Hirose et al., 1982).
Contributions to Cardiotonic Activity Research
It is also used in the synthesis of esters that exhibit cardiotonic activity. Certain synthesized esters were found to be more potent than milrinone as positive inotropic agents (Mosti et al., 1993).
Application in Neurotoxicity Studies
The compound has been studied for its neurotoxic potential. Derivatives of this compound have been analyzed for their effects on striatal dopamine in mice, contributing to the understanding of neurotoxicity and potential Parkinsonism-causing agents (Zimmerman et al., 1986).
Propiedades
Número CAS |
3839-74-5 |
|---|---|
Nombre del producto |
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
1-[2-(3-methoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-20-13-4-2-3-11(9-13)7-8-16-10-12(15(18)19)5-6-14(16)17/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Clave InChI |
DUZPHOXXWYWLFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
SMILES canónico |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
Otros números CAS |
3839-74-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





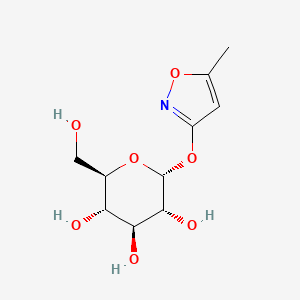
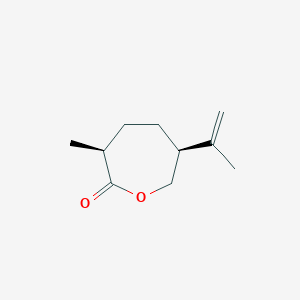
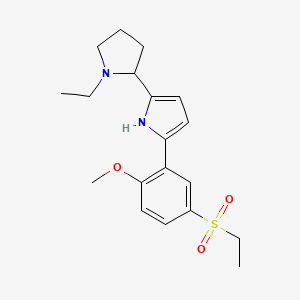

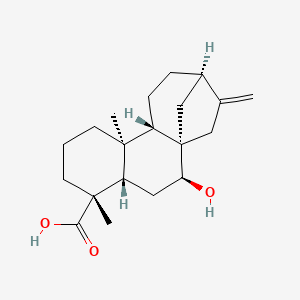

![(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
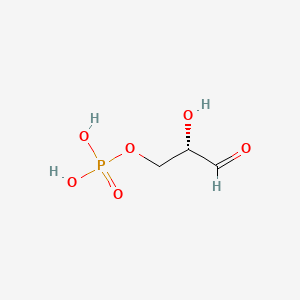
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)


